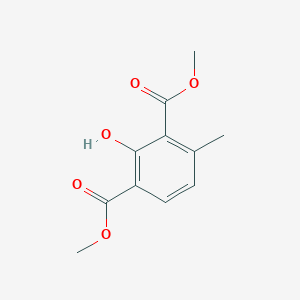

Dimethyl 2-hydroxy-4-methylbenzene-1,3-dicarboxylate

Description

Properties

IUPAC Name |

dimethyl 2-hydroxy-4-methylbenzene-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-6-4-5-7(10(13)15-2)9(12)8(6)11(14)16-3/h4-5,12H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSTDQHZKPMTJNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)OC)O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00440765 | |

| Record name | Dimethyl 2-hydroxy-4-methylbenzene-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75716-69-7 | |

| Record name | Dimethyl 2-hydroxy-4-methylbenzene-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 2-hydroxy-4-methylbenzene-1,3-dicarboxylate typically involves the esterification of 2-hydroxy-4-methylbenzene-1,3-dicarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of Dimethyl 2-hydroxy-4-methylbenzene-1,3-dicarboxylate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

Oxidation: The hydroxyl group in Dimethyl 2-hydroxy-4-methylbenzene-1,3-dicarboxylate can undergo oxidation to form a ketone or carboxylic acid derivative.

Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

Substitution: The methyl group on the benzene ring can participate in electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed:

Oxidation: Formation of 2-hydroxy-4-methylbenzene-1,3-dicarboxylic acid.

Reduction: Formation of 2-hydroxy-4-methylbenzene-1,3-dimethanol.

Substitution: Formation of halogenated derivatives such as 2-hydroxy-4-chloromethylbenzene-1,3-dicarboxylate.

Scientific Research Applications

Organic Synthesis

Dimethyl 2-hydroxy-4-methylbenzene-1,3-dicarboxylate serves as a versatile building block in organic synthesis. It can undergo various reactions, including:

- Esterification Reactions : The compound can react with alcohols to form esters, which are useful in synthesizing more complex molecules.

- Michael Additions : It acts as a Michael acceptor in conjugate addition reactions, facilitating the formation of carbon-carbon bonds .

Pharmaceutical Applications

The compound's structural features make it a candidate for drug development. Its derivatives have shown potential biological activities, including:

- Antioxidant Properties : Studies suggest that derivatives of dimethyl 2-hydroxy-4-methylbenzene-1,3-dicarboxylate exhibit antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases .

- Anti-inflammatory Effects : Certain derivatives have been investigated for their anti-inflammatory properties, making them suitable for therapeutic applications .

Materials Science

In materials science, dimethyl 2-hydroxy-4-methylbenzene-1,3-dicarboxylate is utilized as a monomer in the production of polymers and coatings. Its application includes:

- Polymerization : The compound can be polymerized to create materials with desirable mechanical properties .

- Coatings and Sealants : It is used in formulating coatings that require enhanced durability and resistance to environmental factors .

Case Study 1: Antioxidant Activity

A study published in a peer-reviewed journal evaluated the antioxidant activity of various derivatives of dimethyl 2-hydroxy-4-methylbenzene-1,3-dicarboxylate. The results indicated that specific modifications to the structure significantly enhanced its ability to scavenge free radicals, suggesting potential applications in food preservation and nutraceuticals.

Case Study 2: Polymer Applications

Research conducted by Hexion Inc. highlighted the use of dimethyl 2-hydroxy-4-methylbenzene-1,3-dicarboxylate as a reactive polyol in sealants and adhesives. The study demonstrated that incorporating this compound improved adhesion properties and environmental resistance of the final products .

Mechanism of Action

The mechanism of action of Dimethyl 2-hydroxy-4-methylbenzene-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s aromatic structure allows it to interact with enzymes and receptors, potentially modulating their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Dicarboxylate Esters

Reaction Pathways

- The target compound is synthesized in a single pot via Michael addition-aldol cyclization , whereas Diethyl 3-oxoglutarate derivatives (e.g., ) require multi-step protocols involving active methylene components.

- Cyclohexene-based dicarboxylates (e.g., ) often involve Diels-Alder or cycloaddition reactions, contrasting with the aromatic systems.

Physicochemical Properties

Table 2: Molecular Weight and Functional Group Analysis

Notes:

- Cyano (-CN) groups in contribute to higher dipole moments, affecting solubility in polar solvents.

Biological Activity

Dimethyl 2-hydroxy-4-methylbenzene-1,3-dicarboxylate (commonly known as dimethyl 2-hydroxy-4-methylphthalate) is an aromatic compound with significant biological activity. The compound's structure includes two carboxylate groups and a hydroxyl group, which contribute to its diverse biological properties. This article explores the biological activity of this compound, including its antimicrobial and antioxidant properties, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

- Molecular Formula : C11H12O5

- Molecular Weight : 224.21 g/mol

- Structural Features : Contains two ester groups, one hydroxyl group, and a methyl group attached to a benzene ring.

Antimicrobial Properties

Dimethyl 2-hydroxy-4-methylbenzene-1,3-dicarboxylate has been investigated for its antimicrobial activity against various pathogens. Studies indicate that this compound exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism behind its antimicrobial action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

Table 1: Antimicrobial Activity of Dimethyl 2-hydroxy-4-methylbenzene-1,3-dicarboxylate

| Pathogen Type | Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Gram-positive | Staphylococcus aureus | 32 µg/mL |

| Gram-negative | Escherichia coli | 64 µg/mL |

| Fungi | Candida albicans | 16 µg/mL |

Antioxidant Properties

The compound also demonstrates significant antioxidant activity. It can scavenge free radicals and reduce oxidative stress in biological systems. This property is particularly valuable in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Table 2: Antioxidant Activity Assay Results

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 25 |

| ABTS Radical Scavenging | 30 |

The biological activity of dimethyl 2-hydroxy-4-methylbenzene-1,3-dicarboxylate can be attributed to its ability to interact with various molecular targets:

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biological molecules, enhancing its interaction with enzymes and receptors.

- Aromatic Interactions : The aromatic structure allows for π-π stacking interactions with nucleic acids and proteins, potentially modulating their function.

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways related to inflammation and oxidative stress.

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in the Journal of Medicinal Chemistry examined the antimicrobial effects of dimethyl 2-hydroxy-4-methylbenzene-1,3-dicarboxylate against various pathogens. The results indicated that the compound effectively inhibited bacterial growth, suggesting potential use in treating infections caused by resistant strains . -

Antioxidant Activity Assessment :

Research conducted by MDPI highlighted the compound's ability to reduce oxidative stress in vitro. The study demonstrated that dimethyl 2-hydroxy-4-methylbenzene-1,3-dicarboxylate significantly decreased reactive oxygen species (ROS) levels in human cell lines exposed to oxidative stress .

Applications in Medicine and Industry

Due to its unique chemical structure and biological properties, dimethyl 2-hydroxy-4-methylbenzene-1,3-dicarboxylate has potential applications in:

- Pharmaceutical Development : Its antimicrobial and antioxidant activities make it a candidate for drug development aimed at treating infections and oxidative stress-related diseases.

- Industrial Use : The compound is utilized as an intermediate in the synthesis of polymers and resins, contributing to the production of durable materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for dimethyl 2-hydroxy-4-methylbenzene-1,3-dicarboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via esterification of 2-hydroxy-4-methylbenzene-1,3-dicarboxylic acid using methanol under acidic catalysis (e.g., H₂SO₄) . Optimizing stoichiometry (e.g., molar ratio of 1:3 for diacid to methanol) and temperature (60–80°C) improves yields. Side reactions, such as over-esterification or hydrolysis, can be mitigated by controlling reaction time (6–8 hrs) and using anhydrous conditions . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate eluent) removes unreacted precursors .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Key signals include a singlet for the aromatic proton (δ 6.8–7.2 ppm), methyl groups (δ 2.3–2.5 ppm for –CH₃, δ 3.8–4.0 ppm for –OCH₃), and a broad peak for the hydroxyl group (δ 5.0–5.5 ppm) .

- IR : Strong absorption bands at ~1700 cm⁻¹ (ester C=O) and ~3200–3500 cm⁻¹ (–OH stretch) .

- MS : Molecular ion peak [M+H]⁺ at m/z ≈ 238 (calculated for C₁₁H₁₂O₅) and fragment ions corresponding to decarboxylation (m/z 194) .

Q. What solvent systems are optimal for recrystallization to achieve high-purity samples?

- Methodological Answer : A 1:2 mixture of ethyl acetate and hexane is effective for recrystallization due to moderate polarity and volatility. Slow cooling (0.5°C/min) enhances crystal formation. Purity can be verified via melting point analysis (reported range: 112–114°C) and HPLC (C18 column, 70:30 acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular dynamics) predict the reactivity of this compound in Diels-Alder or cycloaddition reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) can model frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in cycloadditions . For example, the electron-withdrawing ester groups lower the LUMO energy, favoring nucleophilic attack at the 2-hydroxy position. Transition state simulations (Gaussian 16) validate reaction pathways and activation energies . Experimental validation via kinetic studies (e.g., monitoring by ¹H NMR) is recommended to resolve discrepancies between computational and empirical data .

Q. What strategies address contradictions in reported catalytic activity data for derivatives of this compound?

- Methodological Answer :

- Data Triangulation : Compare results across multiple analytical techniques (e.g., HPLC for purity, X-ray crystallography for structural confirmation) .

- Controlled Replication : Reproduce experiments under standardized conditions (e.g., 25°C, inert atmosphere) to isolate variables like moisture or oxygen sensitivity .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to assess variability in published datasets, focusing on outliers linked to solvent polarity or catalyst loading .

Q. How can factorial design optimize reaction parameters for synthesizing novel derivatives (e.g., amidation or halogenation)?

- Methodological Answer : A 2³ factorial design evaluates three variables (temperature, catalyst concentration, reactant ratio) across two levels (high/low). For halogenation:

- Factors : Temperature (40°C vs. 80°C), NBS (1 eq vs. 1.5 eq), solvent (CH₂Cl₂ vs. CCl₄).

- Response : Yield (%) and selectivity (HPLC area %).

- Analysis : Pareto charts identify significant factors; interaction plots reveal synergistic effects (e.g., higher temperature amplifies NBS efficiency) .

Q. What are the challenges in characterizing the compound’s tautomeric equilibria (keto-enol), and how can NMR titration resolve them?

- Methodological Answer : The enol form dominates in non-polar solvents (e.g., CDCl₃), while the keto form is stabilized in DMSO-d₆ due to hydrogen bonding. Variable-temperature ¹H NMR (25–80°C) monitors equilibrium shifts: broadening of –OH signals at elevated temperatures indicates dynamic exchange. Titration with deuterated solvents (e.g., D₂O) quenches exchangeable protons, simplifying spectral interpretation .

Data Management and Validation

Q. How can chemical software (e.g., ADF, Gaussian) enhance reproducibility in quantum mechanical studies of this compound?

- Methodological Answer :

- Workflow Automation : Scripted input files (e.g., .com for Gaussian) standardize computational parameters (basis sets, convergence criteria) .

- Data Archiving : Raw output files (e.g., .log, .chk) should be stored with metadata (software version, calculation date) to enable peer validation .

- Cross-Platform Validation : Compare results across software (e.g., Gaussian vs. ORCA) to identify algorithm-dependent biases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.